molecular formula C7H13N3 B3057722 1-(1H-imidazol-1-yl)butan-2-amine CAS No. 844882-20-8

1-(1H-imidazol-1-yl)butan-2-amine

Cat. No. B3057722
CAS RN: 844882-20-8
M. Wt: 139.2 g/mol
InChI Key: RFXAODSVTNXOQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Fang et al. reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles. The reaction proceeds via nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Scientific Research Applications

Immune Response Modulation

1-(1H-imidazol-1-yl)butan-2-amine and its analogues, such as imiquimod, are recognized for their ability to modulate the immune system. These compounds can induce local cytokine production, including IFN-α, -β, and various interleukins, without inherent antiviral or antiproliferative activity in vitro. Their in vivo applications have shown promising results in treating cutaneous diseases like genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis through topical agents that stimulate cell-mediated immune responses. This highlights their potential as innovative treatments for skin disorders, infections, and neoplasms due to their immunoregulatory, antiviral, antiproliferative, and antitumor activities (Syed, 2001).

Catalysis and Organic Synthesis

The versatility of 1-(1H-imidazol-1-yl)butan-2-amine derivatives, particularly in catalysis and organic synthesis, has been extensively explored. They serve as key intermediates in C-N bond-forming cross-coupling reactions, utilizing recyclable copper catalyst systems. These reactions are pivotal for synthesizing a wide range of organic compounds, including pharmaceuticals and materials. The development of such recyclable catalyst systems underscores the potential commercial exploitation and the emphasis on sustainable chemistry practices (Kantam et al., 2013).

Material Science

In material science, the integration of imidazole derivatives into zeolite imidazolate frameworks (ZIFs) and their subsequent application in electrospinning to create one-dimensional nanofibers has opened new avenues. These materials exhibit exceptional physicochemical properties, making them suitable for various applications, including gas storage, separation, and catalysis. The innovative approach of combining transition-metal-based ZIFs with one-dimensional fibrous materials provides a new direction for research in functional materials with enhanced properties (Sankar et al., 2019).

Corrosion Inhibition

Imidazole derivatives, including 1-(1H-imidazol-1-yl)butan-2-amine, are utilized as corrosion inhibitors due to their ability to form stable complexes with metal surfaces, thereby preventing corrosion. Their application is particularly significant in the petroleum industry, where they contribute to the longevity and maintenance of metal infrastructure. The effectiveness of these inhibitors is attributed to their heterocyclic structure, which facilitates strong adsorption onto metal surfaces, offering protection against corrosive agents (Sriplai & Sombatmankhong, 2023).

Future Directions

: Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3950-3964. DOI:10.1039/D0OB00350F

properties

IUPAC Name

1-imidazol-1-ylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-7(8)5-10-4-3-9-6-10/h3-4,6-7H,2,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXAODSVTNXOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406722
Record name 1-(1H-imidazol-1-yl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-imidazol-1-yl)butan-2-amine

CAS RN

844882-20-8
Record name α-Ethyl-1H-imidazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844882-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-imidazol-1-yl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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